3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid
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Overview
Description
3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and Boc-protected amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom.
tert-Butyl 4-formylbenzylcarbamate: Contains a formyl group instead of a fluorine atom.
tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate: Contains hydroxy and methoxy groups instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid imparts unique properties, such as increased stability and altered reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous .
Properties
IUPAC Name |
4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJGSCFWYUWGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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